Hexadecanoic acid, 6-methyl-

Description

Contextualization of Branched-Chain Fatty Acids in Biological Systems

Branched-chain fatty acids (BCFAs) are a diverse group of fatty acids characterized by the presence of one or more methyl groups along their aliphatic chain. Unlike their straight-chain counterparts, which are predominant in many eukaryotes, BCFAs are particularly abundant in the lipids of bacteria, but are also found in various other organisms, from marine life to mammals. nih.govmdpi.com In biological systems, BCFAs play a crucial role in modulating the physical properties of cell membranes. The methyl branch disrupts the orderly packing of the fatty acid chains, which increases membrane fluidity and lowers the phase transition temperature. researchgate.netcaymanchem.com This is particularly important for organisms living in extreme environments, such as low temperatures, as it helps maintain membrane function. nih.gov

BCFAs are generally categorized into two main series: the iso-series, with a methyl group on the penultimate carbon from the methyl end, and the anteiso-series, with a methyl group on the antepenultimate carbon. mdpi.com However, there is also a significant variety of BCFAs with methyl branches at other positions along the carbon chain, including mid-chain methyl-branched fatty acids. These compounds are integral components of the cell envelope in many bacterial species and can serve as taxonomic markers. caymanchem.com The biosynthesis of BCFAs in bacteria typically involves the use of branched-chain amino acid degradation products as primers for the fatty acid synthase system. nih.gov While less common in higher organisms, BCFAs are obtained through the diet, particularly from ruminant fats, and have been detected in various human tissues. nih.gov

Nomenclature and Structural Specificity of Hexadecanoic Acid, 6-Methyl-

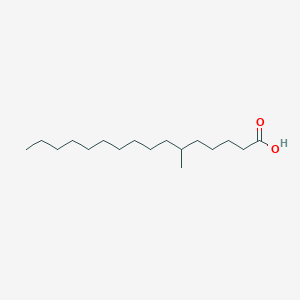

Hexadecanoic acid, 6-methyl- is a specific type of monomethyl-branched, saturated fatty acid. According to the IUPAC nomenclature, its name indicates a sixteen-carbon backbone (hexadecanoic acid) with a single methyl group (CH₃) attached to the sixth carbon atom. Its chemical formula is C₁₇H₃₄O₂.

The structure of this fatty acid is what defines its unique properties. The main chain consists of 16 carbon atoms, forming a saturated aliphatic tail, with a carboxylic acid group (-COOH) at one end (C1). The methyl branch is located at the C6 position, which places it in the category of mid-chain branched fatty acids. This is distinct from the more commonly studied iso and anteiso forms where the methyl group is near the omega end of the fatty acid chain. The presence of the methyl group at the C6 position introduces a kink in the otherwise linear chain, which is expected to influence its physical properties, such as its melting point and how it packs into lipid membranes, likely increasing the fluidity of the membrane. researchgate.net

Below is a table summarizing the key structural details of Hexadecanoic acid, 6-methyl-.

| Property | Value |

| IUPAC Name | 6-Methylhexadecanoic acid |

| Molecular Formula | C₁₇H₃₄O₂ |

| Molecular Weight | 270.45 g/mol |

| Fatty Acid Class | Saturated, Branched-Chain |

| Branch Position | Carbon 6 |

This data is based on the known structure of the compound.

Current State of Academic Inquiry and Research Gaps for Hexadecanoic Acid, 6-Methyl-

The current state of academic inquiry into Hexadecanoic acid, 6-methyl- is notably limited, highlighting a significant research gap in the broader field of lipidomics. While there is extensive literature on other isomers of methylhexadecanoic acid, such as the 14-methyl (anteiso) and 15-methyl (iso) forms, the 6-methyl isomer has received very little specific attention. larodan.comlarodan.comthegoodscentscompany.com

A search of scientific databases reveals a scarcity of studies focused on the natural occurrence, biosynthesis, biological roles, and potential applications of Hexadecanoic acid, 6-methyl-. The primary evidence of its existence in the scientific literature comes from its identification as a chemical entity, with its methyl ester form listed in chemical databases like PubChem. nih.gov However, this is not accompanied by significant biological or functional data.

The major research gaps for Hexadecanoic acid, 6-methyl- include:

Natural Distribution: There is a lack of comprehensive studies to determine in which organisms (bacteria, marine life, plants, or animals) this specific fatty acid is present and in what quantities.

Biosynthesis: The enzymatic pathways responsible for the synthesis of this mid-chain branched fatty acid have not been elucidated.

Biological Function: The specific roles of Hexadecanoic acid, 6-methyl- in biological systems remain unknown. Research is needed to understand how it is incorporated into lipids and what effects it has on cell membrane properties and other cellular processes.

Analytical Standards: The limited availability of purified standards for Hexadecanoic acid, 6-methyl- hampers its identification and quantification in complex biological samples.

In contrast, other branched-chain fatty acids have been studied more extensively. For example, iso- and anteiso-fatty acids are well-documented as being important for membrane fluidity in bacteria. caymanchem.com The lack of similar data for the 6-methyl isomer suggests that this is a largely unexplored area within fatty acid research. Future research should aim to address these gaps to fully understand the diversity and function of branched-chain fatty acids in nature.

Properties

CAS No. |

17670-88-1 |

|---|---|

Molecular Formula |

C17H34O2 |

Molecular Weight |

270.5 g/mol |

IUPAC Name |

6-methylhexadecanoic acid |

InChI |

InChI=1S/C17H34O2/c1-3-4-5-6-7-8-9-10-13-16(2)14-11-12-15-17(18)19/h16H,3-15H2,1-2H3,(H,18,19) |

InChI Key |

ZGIDDSJOJKBXCZ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCC(C)CCCCC(=O)O |

Origin of Product |

United States |

Isolation, Purification, and Advanced Analytical Methodologies for Branched Chain Hexadecanoic Acids

Extraction and Sample Preparation Techniques from Biological Matrices

The initial step in the analysis of hexadecanoic acid, 6-methyl- from biological materials, including plant tissues, involves its extraction from the cellular matrix. Solvent extraction is a primary and widely used method for this purpose. vdoc.pubnih.govacs.orgnih.govmdpi.com The choice of solvent is crucial and is dictated by the polarity of the target lipid and the nature of the biological matrix.

Commonly, a mixture of polar and non-polar solvents is employed to efficiently extract a broad range of lipids. For instance, a chloroform/methanol (B129727) mixture has been traditionally used. acs.org However, due to safety and environmental concerns associated with chloroform, alternative solvents like dichloromethane (B109758) are now being utilized with comparable efficacy for lipid extraction. acs.org Another effective, bio-based solvent alternative is 2-methyltetrahydrofuran, which shows similar performance to the conventional solvent hexane. mdpi.com

The process typically involves homogenizing the biological sample in the chosen solvent system. This disrupts the cell membranes, allowing the lipids to be solubilized. nih.govgbiosciences.com Following extraction, the lipid-containing solvent phase is separated from the solid matrix, often by centrifugation. nih.govnih.gov The solvent is then evaporated, yielding a crude lipid extract that contains hexadecanoic acid, 6-methyl- along with other fatty acids and lipid classes. nih.gov For samples with complex lipids like phospholipids, a hydrolysis step, using an acid or base, may be necessary to liberate the free fatty acids before or after the initial extraction. mdpi.com

A study on the plant Kaempferia pulchra utilized a Soxhlet apparatus with various solvents, including hexane, dichloromethane, and ethyl acetate, for the extraction of phytochemicals, which included the methyl ester of 6-methyl-hexadecanoic acid. researchgate.netsid.irsemanticscholar.org

Chromatographic Separation and Purification Strategies

Following extraction, the complex mixture of lipids must be separated to isolate and purify hexadecanoic acid, 6-methyl-. Various chromatographic techniques are employed for this purpose, each offering different levels of resolution and specificity.

Gas chromatography-mass spectrometry (GC-MS) is a powerful and extensively used technique for the analysis of fatty acids. mdpi.comnih.govnih.govacs.orgifremer.fr Due to the low volatility of free fatty acids, they are typically converted into more volatile derivatives, most commonly fatty acid methyl esters (FAMEs), prior to GC-MS analysis. mdpi.comnih.govifremer.fr This derivatization is often achieved through transesterification with reagents like acetyl-chloride and methanol or boron trifluoride in methanol. nih.govnih.gov

Once derivatized, the FAME mixture is injected into the gas chromatograph. The separation of different FAMEs is achieved on a capillary column, often with a polar stationary phase, based on their boiling points and interactions with the column. nih.govifremer.fr This allows for the separation of fatty acids based on chain length, degree of unsaturation, and in some cases, the position of methyl branches. nih.govifremer.fr The retention time of a specific FAME, like the methyl ester of 6-methyl-hexadecanoic acid, can be compared to that of a known standard for identification. nih.gov

The gas chromatograph is coupled to a mass spectrometer, which ionizes the eluted FAMEs and separates the resulting ions based on their mass-to-charge ratio. The resulting mass spectrum provides a molecular fingerprint of the compound, confirming its identity and providing structural information. ifremer.fr GC-MS can differentiate between positional isomers of fatty acids, which is crucial for distinguishing 6-methyl-hexadecanoic acid from other methyl-branched isomers. nih.govacs.org In a study on Kaempferia pulchra, GC-MS analysis of the plant extract identified the presence of hexadecanoic acid, 6-methyl-, methyl ester. researchgate.netsid.ir

Table 1: GC-MS Data for Phytoconstituents in Kaempferia pulchra Extract

| Compound Name | Retention Time (min) | Peak Area (%) |

|---|---|---|

| Hexadecanoic acid, 6-methyl-, methyl ester | 42.202 | 4.98 |

| Dibutyl phthalate | 45.889 | 3.39 |

| 9,12-Octadecenoic acid, methyl ester | 45.763 | 3.78 |

| Methyl linolenate | 46.442 | 3.40 |

| 3,7,11,15-tetramethylhexadec-2-en-1-ol | Not specified | 73.4 |

Data from a study on Kaempferia pulchra extracts. researchgate.netsid.ir

High-performance liquid chromatography (HPLC) is a versatile technique used for the separation of different lipid classes within a complex biological extract. nih.govresearchgate.netnih.govresearchgate.netcapes.gov.br Normal-phase HPLC, often utilizing a silica (B1680970) or diol column, is particularly effective for separating lipids based on the polarity of their head groups. researchgate.net This allows for the separation of neutral lipids, such as triacylglycerols, from polar lipids like phospholipids. researchgate.netresearchgate.net

Once the lipid classes are separated, the fraction containing the fatty acid of interest, in this case, hexadecanoic acid, 6-methyl-, can be collected for further analysis. This is often followed by transesterification and GC-MS analysis of the resulting FAMEs to determine the fatty acid composition of that specific lipid class. researchgate.netcapes.gov.br Reversed-phase HPLC can also be employed to separate individual fatty acid molecular species based on their chain length and degree of unsaturation. researchgate.net

Thin-layer chromatography (TLC) is a simple, cost-effective, and widely used technique for the separation and isolation of lipids. nih.govgbiosciences.comrockefeller.edunih.govcolumn-chromatography.com In TLC, a thin layer of an adsorbent material, such as silica gel, is coated onto a plate of glass or plastic, serving as the stationary phase. rockefeller.edu The lipid extract is applied as a spot at the bottom of the plate, which is then placed in a sealed chamber containing a solvent system (the mobile phase). rockefeller.edu

As the mobile phase moves up the plate by capillary action, it carries the lipids with it at different rates depending on their polarity and affinity for the stationary phase. column-chromatography.com This results in the separation of the lipid mixture into distinct bands. For the separation of fatty acids like hexadecanoic acid, 6-methyl-, a nonpolar solvent system is typically used. rockefeller.edu

After separation, the bands can be visualized, often by using iodine vapor which binds to the lipids, and the band corresponding to the desired fatty acid can be scraped from the plate. gbiosciences.comrockefeller.edu The fatty acid is then eluted from the silica gel with a suitable solvent. nih.gov TLC is particularly useful for the preparative isolation of fatty acids from a crude extract before further analysis by other methods like GC-MS. nih.govnih.gov In the analysis of Kaempferia pulchra extracts, TLC was used to confirm the presence of various terpenoids and other compounds in different solvent fractions. sid.irsemanticscholar.org

Advanced Spectroscopic Characterization for Structural Elucidation

While chromatographic techniques are excellent for separation and preliminary identification, advanced spectroscopic methods are essential for the definitive structural elucidation of complex molecules like hexadecanoic acid, 6-methyl-.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules, including the location of methyl branches and the stereochemistry of fatty acids. dtic.milaocs.orgresearchgate.netusda.gov Both proton (¹H) and carbon-13 (¹³C) NMR provide detailed information about the chemical environment of each atom in the molecule.

In the ¹H NMR spectrum of a branched-chain fatty acid, the protons of the methyl branch will give rise to a characteristic signal, typically a doublet, at a specific chemical shift. aocs.org The position and splitting pattern of this signal can confirm the presence of the methyl group and provide information about its location on the fatty acid chain. For example, in methyl 10-methylhexadecanoate, the methyl group at C10 appears as a doublet. aocs.org The signals from other protons in the molecule, such as the terminal methyl group and the methylene (B1212753) groups along the chain, also provide valuable structural information. aocs.orgaocs.org

Advanced NMR techniques, such as two-dimensional NMR (e.g., COSY, HSQC, HMBC), can further be used to establish the connectivity between different atoms in the molecule, providing unambiguous structural assignment. magritek.com

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Fourier Transform Infrared (FTIR) spectroscopy is a powerful non-destructive analytical technique utilized to identify the functional groups present in a molecule. By measuring the absorption of infrared radiation by the sample, an FTIR spectrum is generated, which provides a unique molecular "fingerprint." In the context of branched-chain fatty acids such as 6-methylhexadecanoic acid, FTIR spectroscopy is instrumental in confirming the presence of the characteristic carboxylic acid moiety and the hydrocarbon backbone.

The analysis involves passing a beam of infrared light through the sample. The molecules absorb energy at specific frequencies (or wavenumbers) that correspond to the vibrational frequencies of their chemical bonds. The resulting spectrum plots absorbance or transmittance against the wavenumber (typically in cm⁻¹).

For 6-methylhexadecanoic acid, the key functional groups that give rise to distinct absorption bands are the carboxylic acid group (-COOH) and the alkane chain, which includes methyl (-CH₃) and methylene (-CH₂) groups.

Detailed Research Findings

Research on the infrared spectroscopy of carboxylic acids and branched-chain alkanes provides a solid foundation for interpreting the FTIR spectrum of 6-methylhexadecanoic acid.

The most prominent and easily identifiable feature of a carboxylic acid in an FTIR spectrum is the very broad absorption band arising from the stretching vibration of the hydroxyl (O-H) group. orgchemboulder.comtutorchase.comlibretexts.orgopenstax.org This broadness is a direct consequence of hydrogen bonding between two carboxylic acid molecules to form a dimer. orgchemboulder.comlibretexts.org This band typically appears in the region of 3300-2500 cm⁻¹. orgchemboulder.comtutorchase.comlibretexts.org

Another key indicator for the carboxylic acid group is the intense and sharp peak corresponding to the carbonyl (C=O) stretching vibration. tutorchase.com For a saturated aliphatic carboxylic acid that exists as a hydrogen-bonded dimer, this absorption is typically observed between 1710 and 1760 cm⁻¹. libretexts.orgopenstax.org The exact position can be influenced by the physical state of the sample.

The carbon-oxygen (C-O) single bond stretch of the carboxylic acid group also produces a characteristic band, usually found in the 1320-1210 cm⁻¹ region. orgchemboulder.com Furthermore, the O-H bending vibrations contribute to absorptions in the spectrum, often seen around 1440-1395 cm⁻¹ and 950-910 cm⁻¹. orgchemboulder.com

The long hydrocarbon chain of 6-methylhexadecanoic acid, which consists of methylene groups and terminal and branched methyl groups, also gives rise to characteristic absorption bands. The stretching vibrations of the carbon-hydrogen (C-H) bonds in the methyl and methylene groups are observed in the 3000-2850 cm⁻¹ range. orgchemboulder.comlibretexts.org These sharp peaks are often superimposed on the broad O-H stretching band of the carboxylic acid. orgchemboulder.com

The presence of the methyl branch at the 6-position can be further supported by analyzing the C-H bending vibrations. Methyl groups typically show a characteristic bending or "umbrella" mode around 1375 cm⁻¹. spectroscopyonline.com Methylene groups exhibit a "scissoring" vibration between 1470-1450 cm⁻¹. orgchemboulder.com The relative intensities of the methylene and methyl absorption peaks can provide insights into the degree of branching in the fatty acid chain. spectroscopyonline.com For long-chain alkanes, a rocking vibration for methylene groups can also be observed around 725-720 cm⁻¹. orgchemboulder.comlibretexts.org

Interactive Data Table of Expected FTIR Absorption Bands for 6-Methylhexadecanoic Acid

The following table summarizes the expected characteristic absorption bands in the FTIR spectrum of 6-methylhexadecanoic acid based on its functional groups and structural features.

| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group | Intensity |

| 3300-2500 | O-H Stretch | Carboxylic Acid | Strong, Very Broad |

| 3000-2850 | C-H Stretch | Alkane (CH₃, CH₂) | Strong, Sharp |

| 1760-1690 | C=O Stretch | Carboxylic Acid | Strong, Sharp |

| 1470-1450 | C-H Bend (Scissoring) | Methylene (CH₂) | Medium |

| 1440-1395 | O-H Bend | Carboxylic Acid | Medium |

| 1370-1350 | C-H Bend (Umbrella) | Methyl (CH₃) | Medium |

| 1320-1210 | C-O Stretch | Carboxylic Acid | Medium |

| 950-910 | O-H Bend | Carboxylic Acid | Broad |

| 725-720 | C-H Rock | Long Methylene Chain | Weak |

Biosynthesis and Metabolic Pathways of Methyl Branched Fatty Acids

Enzymatic Mechanisms of Methyl Branch Introduction into Fatty Acid Chains

The introduction of a methyl group onto a growing fatty acid chain, particularly at an even-numbered carbon like the C6 position, is primarily attributed to the substrate promiscuity of key enzymes in fatty acid synthesis. nih.gov

Fatty Acid Synthase (FASN) : This multi-enzyme complex is responsible for the elongation of fatty acid chains. While it predominantly uses malonyl-CoA as the two-carbon donor for chain extension, it can also incorporate methylmalonyl-CoA. nih.gov The incorporation of a methylmalonyl-CoA unit instead of a malonyl-CoA unit during one of the elongation cycles results in the addition of a methyl branch to the fatty acid chain. nih.gov For 6-methylhexadecanoic acid, this would occur during the third cycle of elongation.

Acetyl-CoA Carboxylase (ACC) : This enzyme catalyzes the rate-limiting step in fatty acid synthesis, the carboxylation of acetyl-CoA to form malonyl-CoA. frontiersin.org ACC also exhibits promiscuity and can carboxylate propionyl-CoA to generate methylmalonyl-CoA, the direct precursor for the methyl branch. nih.gov

Ethylmalonyl-CoA Decarboxylase (ECHDC1) : This cytosolic enzyme acts as a regulatory mechanism to limit the formation of methyl-branched fatty acids. It does so by degrading methylmalonyl-CoA, thereby reducing its availability for incorporation by FASN. nih.gov Overexpression of ECHDC1 has been shown to reduce the levels of methyl-branched fatty acids. nih.gov

The table below summarizes the key enzymes involved in introducing a methyl branch.

| Enzyme | Function in Methyl Branch Introduction | Substrate(s) | Product(s) |

|---|---|---|---|

| Acetyl-CoA Carboxylase (ACC) | Generates the methyl-branch precursor | Propionyl-CoA + HCO₃⁻ | (S)-Methylmalonyl-CoA |

| Methylmalonyl-CoA Racemase | Converts (S)- to (R)-isomer for FASN | (S)-Methylmalonyl-CoA | (R)-Methylmalonyl-CoA |

| Fatty Acid Synthase (FASN) | Incorporates the methyl group during elongation | Growing Acyl-ACP + Methylmalonyl-CoA | β-ketoacyl-ACP with a methyl branch |

| Ethylmalonyl-CoA Decarboxylase (ECHDC1) | Limits methyl branch formation | Methylmalonyl-CoA | Propionyl-CoA + CO₂ |

Precursor Incorporation and Elongation Pathways

The biosynthesis of 6-methylhexadecanoic acid follows the general pathway of de novo fatty acid synthesis, with a key modification in one of the elongation cycles. The entire process occurs in the cytoplasm. csun.edulibretexts.org

The synthesis begins with the priming of the fatty acid synthase (FAS) complex with one molecule of acetyl-CoA. byjus.com The subsequent elongation of the fatty acid chain occurs through a repeated four-step cycle:

Condensation : The growing acyl chain attached to the FAS complex condenses with a two-carbon donor molecule, which is typically malonyl-ACP (derived from malonyl-CoA). libretexts.org This reaction is catalyzed by a ketoacyl synthase (KS) domain and releases CO₂. byjus.com

Reduction : The resulting β-keto group is reduced to a hydroxyl group by a ketoacyl reductase (KR) domain, using NADPH as the electron donor. youtube.com

Dehydration : A dehydratase (DH) domain removes a molecule of water to create a double bond. youtube.com

Reduction : An enoyl reductase (ER) domain reduces the double bond to a single bond, again using NADPH, completing the elongation cycle. youtube.com

To form 6-methylhexadecanoic acid, this cycle repeats as follows:

Primer : Acetyl-CoA (2 carbons).

Cycle 1 : Elongation with malonyl-CoA adds 2 carbons, resulting in a 4-carbon chain (butyryl-ACP).

Cycle 2 : Elongation with malonyl-CoA adds 2 carbons, resulting in a 6-carbon chain (hexanoyl-ACP).

Cycle 3 (Branch Introduction) : In this crucial step, methylmalonyl-CoA is used as the donor instead of malonyl-CoA. The condensation reaction incorporates the three carbons of methylmalonyl-CoA and releases one as CO₂, resulting in a 2-carbon extension with a methyl branch. The chain is now an 8-carbon chain with a methyl group at the C6 position (relative to the final product's carboxyl end).

Cycles 4-7 : Elongation continues for four more cycles using standard malonyl-CoA as the donor, adding two carbons in each cycle.

Finally, the completed 17-carbon fatty acid (16-carbon backbone plus one methyl group) is released from the FAS complex, typically as palmitate (in this case, 6-methyl-palmitate). csun.edu

Metabolic Transformations and Catabolism of Branched-Chain Fatty Acids

The breakdown of fatty acids, or catabolism, primarily occurs in the mitochondria through a process called beta-oxidation. libretexts.org For a straight-chain saturated fatty acid like hexadecanoate (B85987) (palmitic acid), beta-oxidation systematically removes two-carbon acetyl-CoA units from the carboxyl end of the molecule through a four-reaction spiral. libretexts.orgnih.gov

However, the methyl branch in 6-methylhexadecanoic acid presents a steric hindrance to the enzymes of standard beta-oxidation. The catabolic pathway would likely proceed as follows:

Initial Beta-Oxidation Cycles : The fatty acid would first be activated to 6-methylhexadecanoyl-CoA. It could then undergo two standard cycles of beta-oxidation, removing two acetyl-CoA units and shortening the chain to 2-methyl-dodecanoyl-CoA.

Handling the Branch : At this point, the methyl group is at the beta (β) position, which blocks the third enzyme of beta-oxidation, L-3-hydroxyacyl-CoA dehydrogenase. Organisms have developed alternative pathways, such as alpha-oxidation, to handle such branches. Alpha-oxidation removes the fatty acid one carbon at a time. While commonly associated with 3-methyl-branched fatty acids, a similar mechanism or a unique set of enzymes would be required to bypass the C6-methyl block. nih.gov

The final products of the complete oxidation of branched-chain fatty acids typically include a mix of acetyl-CoA and propionyl-CoA, which can then enter the citric acid cycle. researchgate.net

Genetic and Molecular Regulation of Biosynthetic Enzymes

The synthesis of 6-methylhexadecanoic acid is tightly regulated at multiple levels, primarily through the control of general fatty acid biosynthesis and the availability of specific precursors.

Acetyl-CoA Carboxylase (ACC) Regulation : As the rate-limiting enzyme, ACC is a major control point. libretexts.org

Allosteric Regulation : Citrate, which indicates high energy status and abundant acetyl-CoA, allosterically activates ACC. Conversely, long-chain fatty acyl-CoAs like palmitoyl-CoA provide feedback inhibition. frontiersin.orgcsun.edu

Covalent Modification : Hormones regulate ACC activity. Insulin (B600854) promotes its dephosphorylation and activation, stimulating fatty acid synthesis. Glucagon and epinephrine (B1671497) lead to its phosphorylation and inactivation. libretexts.org

Transcriptional Regulation :

SREBP-1c (Sterol Regulatory Element-Binding Protein-1c) : This transcription factor is a master regulator of lipogenesis. When activated (for instance, by high insulin levels), it upregulates the expression of genes encoding for ACC and Fatty Acid Synthase (FASN), thereby promoting the synthesis of all fatty acids, including branched-chain variants. frontiersin.org

DNA Methylation : Epigenetic mechanisms, such as the methylation of gene promoters, also play a role. Altered DNA methylation patterns can change the expression of genes involved in fatty acid metabolism, including those for fatty acid oxidation. frontiersin.orgnih.gov For instance, hypermethylation can silence genes responsible for breaking down fats, potentially leading to their accumulation. nih.gov

Precursor Availability : The synthesis is also controlled by the availability of the methyl-branch precursor, methylmalonyl-CoA. This is influenced by the catabolism of branched-chain amino acids (BCAAs) like valine and isoleucine, which produce propionyl-CoA. nih.govreddit.com The activity of the enzyme ECHDC1, which degrades methylmalonyl-CoA, also directly regulates its concentration in the cytosol, thus modulating the rate of methyl-branched fatty acid synthesis. nih.gov

The table below details the regulatory mechanisms.

| Regulatory Mechanism | Target Enzyme/Process | Activators | Inhibitors |

|---|---|---|---|

| Allosteric Control | Acetyl-CoA Carboxylase (ACC) | Citrate | Palmitoyl-CoA |

| Covalent Modification | Acetyl-CoA Carboxylase (ACC) | Dephosphorylation (via Insulin) | Phosphorylation (via Glucagon, AMP-Kinase) |

| Transcriptional Control | ACC, FASN genes | SREBP-1c | - |

| Substrate Availability | Fatty Acid Synthase (FASN) | High levels of Methylmalonyl-CoA | Low levels of Methylmalonyl-CoA (due to ECHDC1 activity) |

Biological Activities and Mechanistic Investigations of Methyl Branched Hexadecanoic Acids Excluding Clinical Aspects

Antimicrobial Properties

While extensive research has been conducted on the antimicrobial properties of fatty acids in general, specific studies focusing solely on Hexadecanoic acid, 6-methyl- are limited. However, the broader class of branched-chain fatty acids has been shown to exhibit antimicrobial effects.

There is a lack of specific research detailing the antibacterial activity and mechanisms of action for Hexadecanoic acid, 6-methyl-. In contrast, related fatty acids have been studied more thoroughly. For instance, cis-6-hexadecenoic acid has been shown to disrupt membrane integrity and the proton motive force in bacteria nih.gov. Similarly, hexadecanoic acid methyl ester has demonstrated activity against multidrug-resistant bacteria by causing disruption of the bacterial cell membrane researchgate.netnih.gov. The general mechanism for fatty acid antibacterial activity often involves intercalation into the bacterial cell membrane, leading to increased fluidity, loss of essential components, and eventual cell lysis nih.gov. It is plausible that Hexadecanoic acid, 6-methyl- could exert similar effects, but dedicated studies are required for confirmation.

Antioxidant Activities and Radical Scavenging Mechanisms

Direct studies measuring the antioxidant activity and radical scavenging mechanisms of Hexadecanoic acid, 6-methyl- are scarce. However, related compounds have been investigated for these properties. Hexadecanoic acid and its methyl ester have been reported to possess antioxidant activities researchgate.netnih.gov. The antioxidant properties of fatty acids are often attributed to their ability to donate a hydrogen atom to quench free radicals, thereby preventing oxidative damage to cells and tissues. For example, physiological concentrations of palmitic acid have been shown to protect human endothelial cells from oxidative stress by preventing the depletion of glutathione (B108866) and restraining lipid peroxidation nih.gov.

Enzymatic Modulation and Inhibition Profiles

There is limited specific information regarding the enzymatic modulation and inhibition profile of Hexadecanoic acid, 6-methyl-. However, its parent compound, hexadecanoic acid (palmitic acid), is known to be an inhibitor of prostaglandin-E2 9-reductase (EC 1.1.1.189) nih.gov. Furthermore, long-chain acyl-CoA derivatives, including palmityl-CoA, can inhibit fatty acid synthetase, indicating a feedback regulation mechanism researchgate.net. The methyl ester of hexadecanoic acid has also been noted for its potential to inhibit the cyclooxygenase-2 (COX-2) enzyme, which is involved in inflammatory pathways. The introduction of a methyl group on the carbon chain, as in Hexadecanoic acid, 6-methyl-, could alter its binding affinity and inhibitory potential for various enzymes, a subject that warrants further investigation.

Interactions with Cellular Components

The interaction of Hexadecanoic acid, 6-methyl- with cellular components has not been extensively studied. Generally, fatty acids are integral to cellular structures, particularly membranes. The presence of a methyl branch in a fatty acid can significantly alter the physical properties of the cell membrane, such as its fluidity and permeability nih.gov. By inserting into the lipid bilayer, branched-chain fatty acids can disrupt the packing of phospholipids, which can affect the function of membrane-bound proteins and transport systems. For example, palmitic acid is known to decrease cell membrane fluidity nih.gov. It also interacts with cellular signaling pathways; for instance, it can activate protein kinase C and influence gene expression related to cell growth and apoptosis nih.govfrontiersin.org. The specific effects of the 6-methyl isomer on these processes remain an area for future research.

Ecological Functions and Inter-species Communication Roles

The role of Hexadecanoic acid, 6-methyl- in ecological functions and inter-species communication is not well-documented. Fatty acids and their derivatives often serve as chemical cues or pheromones in various organisms. For instance, they can be involved in attracting mates, signaling alarm, or marking territory. Given that branched-chain fatty acids are found in the surface lipids of some insects and mammals, it is possible that Hexadecanoic acid, 6-methyl- plays a role in chemical communication or defense for certain species. However, without specific studies, its ecological significance remains speculative.

Biotechnological Production and Industrial Applications Non Human

Microbial Fermentation and Bioproduction of Branched-Chain Fatty Acids

The biosynthesis of BCFAs in microorganisms is closely linked to the metabolism of branched-chain amino acids (BCAAs) like leucine, isoleucine, and valine. frontiersin.org These amino acids are converted into branched-chain 2-keto acids, which can then be used as primers to initiate fatty acid synthesis, resulting in the production of BCFAs. frontiersin.org Various bacteria are known to naturally produce significant amounts of BCFAs as components of their cell membranes.

Microbial fermentation offers a promising route for the sustainable production of BCFAs. The process typically involves cultivating specific bacterial strains in bioreactors under controlled conditions. The choice of microorganism is crucial, as different species have varying capacities for BCFA synthesis. For instance, bacteria such as Bacteroides ruminicola and Megasphaera elsdenii have been shown to produce branched-chain volatile fatty acids. nih.gov

Research into microbial production often focuses on metabolically engineering common industrial strains like Escherichia coli or Corynebacterium glutamicum to enhance BCAA pathways, thereby increasing the precursor supply for BCFA synthesis. nih.gov Protein-rich waste streams can serve as an attractive substrate for this process, as their anaerobic degradation naturally leads to the formation of branched fatty acids. acs.org

Table 1: Microorganisms Involved in Branched-Chain Fatty Acid (BCFA) Production

| Microorganism | Role in BCFA Production | Precursors |

|---|---|---|

| Bacillus subtilis | Naturally produces BCFAs as major membrane components. researchgate.net | Branched-chain amino acids (e.g., valine, leucine). researchgate.net |

| Xanthomonas campestris | BCFA synthesis is linked to its branched-chain amino acid metabolic pathway. frontiersin.org | Branched-chain 2-keto acids. frontiersin.org |

| Rumen Bacteria (e.g., Bacteroides ruminicola) | Fermentation in the rumen produces various BCFAs. nih.gov | Protein-derived branched-chain amino acids. nih.govmdpi.com |

Enzymatic Synthesis and Biocatalysis for Targeted Production

Enzymatic synthesis provides a more controlled approach for producing specific BCFAs. The key enzymes in this process are fatty acid synthases (FAS). While FAS systems predominantly synthesize straight-chain fatty acids using acetyl-CoA and malonyl-CoA, they can exhibit promiscuity. nih.govnih.gov This means they can also utilize alternative substrates, such as methylmalonyl-CoA, to introduce methyl branches into the fatty acid chain. nih.gov

Biocatalysis using isolated enzymes or whole-cell systems can be optimized for targeted production. For example, carboxylic acid reductases (CARs) are enzymes that can reduce carboxylic acids to aldehydes under mild conditions, which can be a step in the synthesis of various compounds. engconfintl.org Structure-based protein engineering of these and other enzymes can improve their activity and specificity towards desired branched-chain substrates, paving the way for efficient, targeted bioproduction of compounds like 6-methylhexadecanoic acid. nih.govengconfintl.org

Applications in Agriculture

While specific data on "Hexadecanoic acid, 6-methyl-" in agriculture is limited, the properties of its parent compound and its esters suggest potential roles. Fatty acids and their derivatives are increasingly recognized for their biocidal activities.

Hexadecanoic acid methyl ester (methyl palmitate), for instance, has demonstrated significant potential as a nematicide and pesticide. researchgate.net Studies have shown it can reduce the number of galls and egg masses caused by root-knot nematodes like Meloidogyne incognita. nih.govresearchgate.net The mechanism of action is believed to involve the disruption of nematode membranes and metabolic functions. researchgate.net Both hexadecanoic acid and its methyl ester have been identified in plant extracts with nematicidal and insecticidal properties. researchgate.netnih.govplos.org

The applications of these related compounds are summarized below.

Table 2: Agricultural Applications of Hexadecanoic Acid and its Methyl Ester

| Compound | Application | Target Organism(s) | Reported Effect(s) |

|---|---|---|---|

| Hexadecanoic acid | Nematicide | Meloidogyne incognita | Inhibition of juvenile hatching; mortality of juveniles. nih.gov |

| Hexadecanoic acid, methyl ester | Nematicide, Pesticide | Meloidogyne incognita | Repels juveniles, inhibits egg hatching, reduces root galls. researchgate.netresearchgate.net |

Given that fatty acid esters have been reported to disrupt nematode membranes, it is plausible that branched-chain versions could exhibit similar or enhanced activity due to altered membrane interactions. researchgate.net

Role in Non-Human Material Science and Chemical Industries

Branched-chain fatty acids are of significant industrial interest because their physical properties offer performance benefits over linear fatty acids. researchgate.net The methyl branch disrupts the uniform packing of the fatty acid chains, leading to a lower melting point, reduced viscosity, and better solubility. nih.govresearchgate.net These characteristics are highly desirable in the formulation of lubricants, soaps, and emollients.

Lubricants : BCFAs and their esters are ideal for creating biodegradable and high-performance lubricants. taylorandfrancis.comresearchgate.net Compared to their straight-chain saturated counterparts, they remain fluid at lower temperatures and exhibit greater oxidative and thermal stability than unsaturated fatty acids. researchgate.net This makes them suitable for various applications, including automotive and industrial lubricants. apag.org

Soaps and Detergents : In cleaning products, fatty acids are precursors to soaps and surfactants. ijnrd.org The enhanced solubility and lower melting point of BCFAs could be leveraged to produce detergents with improved performance in cold water and better hard water tolerance. researchgate.netstle.org Straight-chain hexadecanoic acid is a common component in the manufacturing of soaps. ijnrd.orgchegg.com

Emollients : In cosmetics and personal care, esters of fatty acids are widely used as emollients to soften and smooth skin. Hexadecanoic acid isopropyl ester (isopropyl palmitate) is a well-known emollient valued for its light, non-oily feel and good spreading properties. wikipedia.orgskinethix.com The lower melting point of a branched-chain fatty acid ester could offer unique textural and sensory benefits in such formulations.

Table 3: Industrial Properties and Applications of Fatty Acids

| Compound/Class | Key Property | Industrial Application | Example Product Area |

|---|---|---|---|

| Branched-Chain Fatty Acids (BCFAs) | Low melting point, high oxidative stability. nih.govresearchgate.net | Lubricants | Biodegradable base oils and additives. researchgate.netapag.org |

| Hexadecanoic acid (Palmitic acid) | Saturated straight-chain | Soaps/Detergents | Base for saponification to produce firm soaps. ijnrd.org |

Ecological and Environmental Relevance of Branched Chain Fatty Acids

Role in Soil and Aquatic Microbial Ecology

Branched-chain fatty acids are integral components of the cell membranes of many bacteria, where they play a crucial role in maintaining membrane fluidity and function, particularly in response to environmental stressors. acs.orgnih.govnih.gov The position and number of methyl branches in BCFAs influence the physical properties of the membrane. Common BCFAs found in bacteria include iso- and anteiso-fatty acids, where the methyl group is located on the penultimate or antepenultimate carbon atom, respectively. frontiersin.org These structures disrupt the tight packing of fatty acid chains, thereby increasing membrane fluidity, which is a vital adaptation to changes in temperature and other environmental conditions. acs.orgnih.govnih.gov

While iso- and anteiso-BCFAs are well-studied, internally branched fatty acids like Hexadecanoic acid, 6-methyl- also contribute to the diversity of microbial lipids. Although less common than iso- and anteiso- forms, the presence of a methyl group at the C-6 position would similarly introduce a kink in the fatty acid chain, contributing to the fluidity of the cell membrane. researchgate.net The fatty acid composition of microbial communities, including the profile of various BCFAs, serves as a valuable biomarker for characterizing the structure and diversity of microbial populations in both soil and aquatic environments. researchgate.net For instance, the analysis of phospholipid fatty acids (PLFAs) from environmental samples allows scientists to differentiate between various microbial groups, such as Gram-positive and Gram-negative bacteria, and fungi. researchgate.net

The specific role and abundance of Hexadecanoic acid, 6-methyl- in soil and aquatic microbial ecology are not as extensively documented as for other BCFAs. However, its presence would be indicative of specific bacterial populations that synthesize this particular fatty acid. The synthesis of BCFAs is linked to the metabolism of branched-chain amino acids (BCAAs) like leucine, isoleucine, and valine, which serve as precursors for the starter units in fatty acid synthesis. frontiersin.org Therefore, the occurrence of Hexadecanoic acid, 6-methyl- in a particular environment could reflect the metabolic activities and nutrient availability for the resident microbial communities.

Table 1: General Role of Branched-Chain Fatty Acids in Microbial Ecology

| Feature | Description | Relevance to Hexadecanoic acid, 6-methyl- |

| Membrane Fluidity | The methyl branch disrupts the packing of fatty acid chains, increasing membrane fluidity. acs.orgnih.govnih.gov | The 6-methyl group would introduce a kink, contributing to membrane fluidity and adaptation to environmental stress. researchgate.net |

| Microbial Biomarker | The profile of BCFAs can be used to characterize the composition of microbial communities. researchgate.net | Detection of Hexadecanoic acid, 6-methyl- would indicate the presence of specific bacterial taxa capable of its synthesis. |

| Biosynthesis | Synthesized from branched-chain amino acid precursors. frontiersin.org | Its presence suggests active BCAA metabolism within the microbial community. |

Presence and Dynamics in Environmental Compartments

Branched-chain fatty acids are ubiquitously present in various environmental compartments, including soil, sediments, and water, primarily as constituents of microbial biomass. Their distribution and concentration can vary significantly depending on the microbial community composition, which is in turn influenced by factors such as organic matter content, nutrient availability, temperature, and pH.

Specific data on the widespread environmental presence of Hexadecanoic acid, 6-methyl- is limited. However, some studies have reported its detection in specific contexts. For example, Hexadecanoic acid, 6-methyl- has been identified as a volatile organic compound that can migrate from chlorinated polyvinyl chloride (CPVC) pipes (B44673) into drinking water. humanjournals.com This finding suggests a potential anthropogenic source of this compound in certain aquatic environments.

Furthermore, the methyl ester of Hexadecanoic acid, 6-methyl-, has been identified as a phytoconstituent in the leaf extract of Kaempferia pulchra, an Indian traditional medicinal plant. semanticscholar.orgresearchgate.net This indicates that this BCFA may also be introduced into the environment through plant litter and decomposition processes. The presence of such compounds in plants and as potential contaminants from plastics highlights the diverse sources that can contribute to their occurrence in different environmental compartments.

Table 2: Reported Occurrences of Hexadecanoic acid, 6-methyl- and its Derivatives

| Compound | Source | Environmental Compartment |

| Hexadecanoic acid, 6-methyl- | Leachate from CPVC pipes humanjournals.com | Drinking water |

| Hexadecanoic acid, 6-methyl-, methyl ester | Leaf extract of Kaempferia pulchra semanticscholar.orgresearchgate.net | Terrestrial (plant-derived) |

Biodegradation Pathways and Environmental Fate

The environmental fate of fatty acids, including branched-chain isomers, is largely determined by microbial degradation. The principal pathway for the breakdown of straight-chain fatty acids is β-oxidation, where two-carbon units are sequentially removed from the carboxyl end of the molecule. nih.gov However, the presence of a methyl branch can significantly influence the degradation process.

For branched-chain fatty acids, the position of the methyl group is a critical factor in their biodegradability. While a safety data sheet for a derivative of Hexadecanoic acid, 6-methyl- indicates that it is "readily biodegradable," specific degradation pathways for this isomer are not well-documented in scientific literature. General knowledge of BCFA degradation suggests that a methyl group at the C-6 position would likely not inhibit the initial cycles of β-oxidation. However, as the degradation proceeds and the methyl-branched carbon approaches the carboxyl group, alternative enzymatic pathways may be required.

For instance, α-oxidation, which involves the removal of a single carbon atom from the carboxyl end, is a known mechanism for bypassing methyl branches that would otherwise block β-oxidation. Another potential mechanism is ω-oxidation, which initiates degradation from the methyl end of the fatty acid. The anaerobic degradation of branched-chain alkanes, which are precursors to some BCFAs, can occur via carboxylation or through the addition of fumarate.

Table 3: Potential Biodegradation Pathways for Branched-Chain Fatty Acids

| Pathway | Description | Relevance to Hexadecanoic acid, 6-methyl- |

| β-Oxidation | Sequential removal of two-carbon units. nih.gov | Likely proceeds until the methyl branch is near the carboxyl end. |

| α-Oxidation | Removal of a single carbon atom from the carboxyl end. | A potential mechanism to bypass the methyl branch. |

| ω-Oxidation | Degradation initiated at the methyl end of the molecule. | An alternative pathway for complete degradation. |

| Carboxylation/Fumarate Addition | Anaerobic activation mechanisms for branched alkanes. | May be relevant for the degradation of its parent alkane. |

Structure Activity Relationship Sar Studies of Methyl Branched Hexadecanoic Acid Isomers

Impact of Methyl Branch Position on Biological Activity

The position of the methyl branch along the fatty acid chain is a crucial factor influencing its biological activity and physical properties. Methyl branching disrupts the regular packing of fatty acid chains, which in turn affects the characteristics of lipid membranes. nih.govacs.org This disruption, however, is not uniform and is highly dependent on the location of the methyl group. nih.gov

Molecular dynamics simulations have shown that methyl branching leads to a reduction in lipid condensation, a decrease in the thickness of the lipid bilayer, and lower chain ordering. nih.govacs.org The branch point acts as a kink in the acyl chain, which enhances the fluidity of the membrane. nih.gov The magnitude of this effect varies depending on the methyl position. nih.gov For instance, studies on the enzyme fatty acid synthase (FASN) have shown it can incorporate methyl groups at various positions, with a notable increase in fatty acids featuring methyl branches on even-numbered carbons (C2, C4, C6, C8, C10, and C12) under certain cellular conditions. nih.gov

The biological function of branched-chain fatty acids (BCFAs) is also position-dependent. The well-studied BCFA 13-methyltetradecanoic acid (13-MTD), for example, exhibits anticancer properties, underscoring that the specific location of the methyl group is key to its therapeutic potential. nih.gov The presence of methyl branches can alter membrane-dependent functions within cells, such as oxidative phosphorylation in bacteria. nih.gov

Table 1: Effect of Methyl Branch Position on Lipid Bilayer Properties

| Feature | Impact of Methyl Branching | Position-Dependent Variation | Reference |

| Lipid Condensation | Reduced | Effect varies with methyl position | nih.gov |

| Bilayer Thickness | Decreased | Effect varies with methyl position | nih.govnih.gov |

| Chain Ordering | Lowered | Effect varies with methyl position | nih.gov |

| Membrane Fluidity | Enhanced | Kinks form at the branching point | nih.govacs.org |

Influence of Chain Length and Degree of Unsaturation on Functionality

In the context of branched-chain fatty acids, these principles also apply and can significantly modify biological activity. Research into the anticancer properties of BCFAs found that incorporating a cis-Δ11 double bond into the alkyl chain significantly enhanced their potency. nih.gov Conversely, the study also noted that larger branching groups (ethyl, propyl, butyl) adversely affected anticancer activity compared to a methyl group. nih.gov

The interplay between chain length and unsaturation also affects the pharmacological behavior of fatty acid-drug conjugates. A study comparing conjugates of an antidiabetic molecule with linoleic acid (C18:2), oleic acid (C18:1), and palmitic acid (C16:0) found that these variations directly influenced the drug's systemic pharmacokinetics and pharmacodynamic profile. nih.gov This highlights that both chain length and the degree of unsaturation are critical variables in designing fatty acid-based therapeutic agents. nih.gov

Table 2: Impact of Chain Length and Unsaturation on Fatty Acid Properties

| Structural Modification | Effect on Melting Point | Effect on Biological Activity (Example) | Reference |

| Increase Chain Length | Increases | Influences pharmacokinetic profile | nih.govyoutube.comresearchgate.net |

| Introduce Double Bond (Unsaturation) | Decreases | Can significantly improve anticancer potency of BCFAs | nih.govresearchgate.net |

Stereochemical Considerations in Biological Interactions

Stereochemistry, the three-dimensional arrangement of atoms, plays a pivotal role in the biological interactions of branched fatty acids. nih.govmdpi.com Biological systems, particularly enzymes and receptors, are often highly stereospecific, meaning they can distinguish between different stereoisomers of the same molecule. nih.gov

A clear example is the metabolism of branched-chain fatty acids in peroxisomes. The breakdown of pristanic acid via beta-oxidation is stereospecific, with the enzymes exclusively recognizing the (2S)-isomer. nih.gov For the (2R)-isomer of pristanic acid to be metabolized, it must first be converted to its (2S)-counterpart by an enzyme called α-methylacyl-CoA racemase. nih.gov In deficiencies of this enzyme, the (2R)-pristanic acid accumulates, demonstrating a strict stereochemical requirement for this metabolic pathway. nih.gov

This stereoselectivity also extends to therapeutic activity. In a study of nature-inspired antimalarial compounds, only the isomers with a specific (5S, αS) configuration showed significant activity. mdpi.com This suggests that the uptake of these molecules into the cell is likely mediated by a transporter system that is stereoselective. mdpi.com

However, the importance of stereochemistry can be context-dependent. In a study of monolayers formed by 18-methyl eicosanoic acid, no significant differences were observed between the pure chiral (S) form and the racemic (mixed) version, indicating that for some physical properties, stereochemistry may not be a determining factor. rsc.org

Table 3: Influence of Stereochemistry on Biological Function

| Compound/System | Stereoisomers | Observation | Biological Implication | Reference |

| Pristanic Acid | (2S)-isomer vs. (2R)-isomer | Peroxisomal β-oxidation only accepts the (2S)-isomer. | A specific enzyme (racemase) is required to convert the (2R)-form for metabolism. | nih.gov |

| 3-Br-Acivicin Derivatives | (5S, αS) isomers vs. other isomers | Only (5S, αS) isomers displayed potent antimalarial activity. | Suggests stereoselective cellular uptake via transporters. | mdpi.com |

| 18-Methyl Eicosanoic Acid | Chiral (S) form vs. Racemic mixture | No difference observed in monolayer morphology. | Stereochemistry does not significantly affect these specific physical properties. | rsc.org |

Future Research Directions and Methodological Challenges for Hexadecanoic Acid, 6 Methyl

Elucidation of Undiscovered Biosynthetic Pathways for Specific Isomers

The complete biosynthesis of hexadecanoic acid, 6-methyl- is not fully understood, particularly the precise mechanisms that dictate the introduction of a methyl group at the C-6 position. While the general framework of branched-chain fatty acid (BCFA) synthesis is known to involve primers derived from branched-chain amino acids or the incorporation of methylmalonyl-CoA, the specific enzymes and regulatory processes governing the formation of the 6-methyl isomer remain to be elucidated. nih.govwikipedia.org

Future research must focus on identifying and characterizing the specific elongase or synthase enzymes responsible for incorporating the methyl branch at this particular position. It is known that in bacteria, the branched-chain α-keto acid decarboxylase (BCKA) is crucial for producing the primers for BCFA synthesis. wikipedia.org However, the specificity of these enzymes for producing a 6-methyl branch on a hexadecanoic acid backbone is an area requiring deeper investigation. The synthesis of BCFAs can occur through the use of branched starter units or by incorporating branched extender substrates like methylmalonyl-CoA. researchgate.net In metazoans, while fatty acid synthase (mFAS) can produce BCFAs, the underlying mechanisms are not yet thoroughly understood. nih.gov The supply of methylmalonyl-CoA appears to be a significant factor influencing BCFA synthesis. nih.gov

Key research questions include:

What are the specific substrate specificities of the fatty acid synthase (FAS) complex that lead to the formation of the 6-methyl isomer?

Are there novel enzymes or alternative biosynthetic routes for the synthesis of mid-chain branched fatty acids beyond the canonical pathways?

How is the expression and activity of these biosynthetic enzymes regulated at the genetic and metabolic levels?

Development of Advanced Analytical Techniques for Isomeric Differentiation and Quantification

A significant hurdle in studying hexadecanoic acid, 6-methyl- is the difficulty in distinguishing it from its other methyl-branched isomers and from straight-chain fatty acids. rsc.org Standard analytical techniques like gas chromatography-mass spectrometry (GC-MS) often face challenges in separating and definitively identifying the exact position of the methyl branch. rsc.org While GC-MS is a cornerstone for fatty acid analysis, co-elution of isomers is a common issue, necessitating more advanced approaches. rsc.orgnih.gov

The development of novel and more robust analytical methodologies is therefore critical. Promising areas for development include:

Advanced Chromatographic Methods: The use of ultra-high performance liquid chromatography (UHPLC) with various column chemistries has shown potential for separating BCFA isomers. nih.govresearchgate.net Further optimization of these methods, including the exploration of novel stationary phases and solvent systems, is needed. nih.gov

High-Resolution Mass Spectrometry (HRMS): Techniques like Q-TOF MS and Orbitrap MS can provide high mass accuracy, aiding in the identification of lipid compositions. nih.gov Coupling these with advanced fragmentation techniques can help in pinpointing the methyl branch position.

Novel Derivatization Strategies: The development of new derivatization reagents that can selectively react at the branch point could enhance the separation and detection of specific isomers by GC-MS. rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: While less sensitive than MS, high-field NMR can provide detailed structural information, which is invaluable for the unambiguous identification of isomers. nih.govresearchgate.net

Overcoming these analytical challenges is a prerequisite for accurately quantifying hexadecanoic acid, 6-methyl- in complex biological samples and for understanding its distribution and metabolism. nih.gov

Design of Novel Chemical and Biotechnological Synthesis Strategies

The limited commercial availability of pure hexadecanoic acid, 6-methyl- hinders research into its biological functions. Therefore, the development of efficient and stereospecific synthesis strategies is of paramount importance.

Chemical Synthesis: Traditional organic synthesis routes can be complex and may produce a mixture of isomers, requiring extensive purification. Future efforts should focus on developing stereoselective catalytic methods that allow for the precise placement of the methyl group on the hexadecanoic acid backbone.

Biotechnological Synthesis: Metabolic engineering of microorganisms offers a promising and sustainable alternative for producing specific BCFAs. nih.govnih.gov By manipulating the fatty acid synthesis (FAS) pathways in organisms like Escherichia coli or Saccharomyces cerevisiae, it is possible to direct the metabolic flux towards the production of desired branched-chain products. nih.govnih.govaiche.org Key strategies include:

Enzyme Engineering: Modifying the substrate specificity of key enzymes in the FAS pathway, such as β-ketoacyl-(acyl-carrier-protein) synthase (FabH), can enhance the production of BCFAs over straight-chain fatty acids. nih.gov

Pathway Optimization: Overexpressing genes involved in the synthesis of branched-chain precursors and deleting genes in competing pathways can significantly increase the yield of the target compound. nih.gov

Novel Host Organisms: Exploring non-model organisms that naturally produce high levels of BCFAs could provide new enzymes and pathways for heterologous expression. nih.gov

The successful implementation of these strategies will not only provide a sustainable source of hexadecanoic acid, 6-methyl- for research but also open up possibilities for its use in various industrial applications.

Comprehensive Mechanistic Characterization of Biological Activities at the Molecular Level

The biological roles of hexadecanoic acid, 6-methyl- are largely unknown. While BCFAs, in general, are known to influence the fluidity of cell membranes and have been implicated in various physiological processes, the specific functions of the 6-methyl isomer have not been extensively studied. nih.govnih.gov

Future research should aim to comprehensively characterize the biological activities of this compound at the molecular level. This includes:

Membrane Interactions: Investigating how the incorporation of hexadecanoic acid, 6-methyl- into lipid bilayers affects membrane properties such as fluidity, thickness, and the function of membrane-bound proteins.

Protein Binding: Identifying specific proteins that interact with hexadecanoic acid, 6-methyl- and elucidating the functional consequences of these interactions. This could involve techniques like affinity chromatography and proteomics.

Signaling Pathways: Determining if hexadecanoic acid, 6-methyl- or its metabolites act as signaling molecules, for instance, by activating nuclear receptors or other signaling cascades.

Metabolic Fate: Tracing the metabolic fate of hexadecanoic acid, 6-methyl- to understand how it is incorporated into different lipid classes and what downstream metabolites are produced.

A thorough understanding of these molecular mechanisms will be crucial for uncovering the physiological and pathological significance of this unique fatty acid.

Computational Modeling and Predictive Studies for Branched-Chain Fatty Acid Functionality

Computational approaches, such as molecular dynamics (MD) simulations and quantum chemistry calculations, are powerful tools for investigating the structure-function relationships of fatty acids at an atomic level. researchgate.netnih.gov These methods can provide insights that are often difficult to obtain through experimental techniques alone.

Future computational studies on hexadecanoic acid, 6-methyl- should focus on:

Membrane Simulations: Building computational models of lipid bilayers containing hexadecanoic acid, 6-methyl- to predict its effect on membrane structure and dynamics. diva-portal.org This can help to understand how the position of the methyl group influences membrane properties.

Protein-Ligand Docking and MD Simulations: Predicting the binding modes of hexadecanoic acid, 6-methyl- to target proteins and simulating the dynamics of these interactions to understand the basis of molecular recognition. nih.gov

Predicting Physicochemical Properties: Using computational methods to predict key physicochemical properties of hexadecanoic acid, 6-methyl-, such as its solubility, partitioning behavior, and conformational preferences. nih.govresearchgate.net

These in silico studies can generate valuable hypotheses to guide future experimental work and accelerate our understanding of the functional roles of hexadecanoic acid, 6-methyl- and other branched-chain fatty acids. The integration of computational and experimental approaches will be essential for making significant progress in this field.

Q & A

Q. What analytical methods are recommended for identifying and quantifying 6-methyl-hexadecanoic acid in plant-derived samples?

Gas chromatography-mass spectrometry (GC-MS) is the primary method for identification and quantification due to its high sensitivity for fatty acid methyl esters. For example, GC-MS analysis of Euphorbia milii detected hexadecanoic acid as a phytocompound, with detailed retention indices and fragmentation patterns provided for validation . When designing experiments, include internal standards (e.g., deuterated analogs) to correct for matrix effects and ensure reproducibility.

Q. How does the concentration of 6-methyl-hexadecanoic acid vary across plant tissues, and what factors influence this variability?

Studies on Datura species revealed that hexadecanoic acid concentrations differ between roots and leaves, with up to 10% higher levels in roots compared to leaves. This variability is influenced by tissue-specific lipid metabolism, environmental stressors (e.g., drought), and genetic factors . Researchers should standardize sampling protocols (e.g., harvesting time, tissue age) to minimize confounding variables.

Q. What biological activities are associated with 6-methyl-hexadecanoic acid in preliminary pharmacological studies?

The compound demonstrates antioxidant, anti-inflammatory, and apoptotic activities. For instance, hexadecanoic acid methyl ester induced apoptosis in gastric cancer cells via caspase-3 activation and mitochondrial membrane disruption . These findings suggest its potential as a lead compound for mechanistic studies in cancer biology.

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for 6-methyl-hexadecanoic acid across different experimental models?

Discrepancies often arise from variations in cell lines, solvent systems, or purity levels. For example, antifungal activity against Colletotrichum gloeosporioides was observed in Bacillus atrophaeus HAB-5 cultures but not in synthetic preparations, highlighting the role of synergistic metabolites in natural extracts . To address this, use orthogonal assays (e.g., in vitro enzyme inhibition vs. cell-based models) and validate purity via nuclear magnetic resonance (NMR) or high-performance liquid chromatography (HPLC).

Q. What experimental strategies are effective for elucidating the metabolic pathways of 6-methyl-hexadecanoic acid in microbial systems?

Isotopic labeling (e.g., -labeled substrates) combined with metabolomics can trace carbon flux in pathways like β-oxidation or elongation. A study on Ipomoea eriocarpa identified hexadecanoic acid as a product of fatty acid synthase activity, with downstream modifications (e.g., methylation) mediated by microbial enzymes . Optimize growth conditions (e.g., pH, temperature) to stabilize enzyme activity during pathway analysis.

Q. How do structural modifications (e.g., esterification, hydroxylation) alter the physicochemical and biological properties of 6-methyl-hexadecanoic acid?

Esterification with chloromethyl groups enhances lipophilicity and membrane permeability, as seen in derivatives like chloromethyl hexadecanoate, which showed improved antifungal potency compared to the parent compound . Use computational tools (e.g., molecular docking) to predict structure-activity relationships and guide synthetic modifications.

Methodological Considerations

Q. What are the limitations of GC-MS in differentiating 6-methyl-hexadecanoic acid isomers, and how can they be mitigated?

Co-elution of isomers with similar retention times (e.g., branched vs. straight-chain derivatives) is a common challenge. Advanced techniques like tandem MS (MS/MS) or two-dimensional GC (GC×GC) improve resolution. For example, GC×GC analysis of Trachyspermum ammi essential oil distinguished hexadecanoic acid from its methylated analogs using orthogonal separation phases .

Q. How should researchers design dose-response studies to evaluate the cytotoxicity of 6-methyl-hexadecanoic acid derivatives?

Use a logarithmic concentration range (e.g., 1 nM–100 μM) to capture threshold effects. In apoptosis assays, combine flow cytometry (Annexin V/PI staining) with mitochondrial depolarization probes (e.g., JC-1) to confirm mechanisms. A study on propolis extracts validated dose-dependent cytotoxicity in HCT-116 cells using this multiparametric approach .

Key Recommendations

- Collaborative Validation: Cross-validate findings with independent laboratories using standardized reference materials (e.g., NIST-certified compounds) .

- Ethical Compliance: Adhere to safety protocols for handling derivatives (e.g., chloromethyl esters), which may require institutional biosafety committee approval .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.